molecular formula C18H10O2 B022484 1,4-Chrysenequinone CAS No. 100900-16-1

1,4-Chrysenequinone

Cat. No.: B022484
CAS No.: 100900-16-1
M. Wt: 258.3 g/mol
InChI Key: UORKIKBNUWJNJF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Chrysenequinone interacts with various enzymes and proteins. It acts as an activator for the Aryl Hydrocarbon Receptor (AhR), a protein that plays a crucial role in the regulation of biochemical reactions . The nature of this interaction involves the binding of this compound to the AhR, which can influence the receptor’s activity.

Cellular Effects

It is known that the compound can influence cell function through its interaction with the AhR . This can potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the AhR . This can lead to changes in gene expression and potentially influence enzyme activity. The exact mechanism of action of this compound remains to be fully elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Chrysenequinone can be synthesized from 1-vinylnaphthalene and 1,4-benzoquinone . The reaction involves the oxidative coupling of these precursors under controlled conditions to yield the desired product. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the quinone structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Chrysenequinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1,4-Chrysenequinone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex aromatic compounds.

    Biology: The compound is studied for its role as an activator of the aryl hydrocarbon receptor, which is involved in various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate receptor activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1,2-Chrysenequinone
  • 1,4-Naphthoquinone
  • 1,4-Anthraquinone

Comparison: 1,4-Chrysenequinone is unique due to its specific activation of the aryl hydrocarbon receptor, which distinguishes it from other quinones. While 1,2-Chrysenequinone and 1,4-Naphthoquinone also possess quinone structures, their biological activities and receptor interactions differ. 1,4-Anthraquinone, on the other hand, is more commonly used in dye production and has different chemical properties and applications.

Properties

IUPAC Name

chrysene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKIKBNUWJNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143571
Record name 1,4-Chrysenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-16-1
Record name 1,4-Chrysenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Chrysenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,4-Chrysenequinone interact with its target and what are the downstream effects?

A1: this compound exhibits antiestrogenic activity by binding to the estrogen receptor-α (ERα) []. This binding interaction disrupts the normal function of ERα, potentially interfering with estrogen-regulated processes. Additionally, this compound can activate the aryl hydrocarbon receptor (AhR) [, , ], a cellular sensor for environmental pollutants. This activation leads to the induction of metabolizing enzymes, particularly those belonging to the CYP1 family [, ].

Q2: What is the structural characterization of this compound?

A2: this compound is a polycyclic aromatic quinone (PAQ) consisting of a chrysene backbone with two ketone groups at the 1 and 4 positions. Its molecular formula is C18H10O2 and its molecular weight is 258.27 g/mol []. While specific spectroscopic data isn't detailed in the provided abstracts, PAQs are generally characterized using techniques like UV-Vis spectroscopy, Infrared spectroscopy, and Mass Spectrometry.

Q3: What is known about the environmental impact and degradation of this compound?

A3: While specific details on the ecotoxicological effects of this compound aren't provided in the abstracts, research suggests that its presence in the environment is linked to photochemical processes []. Specifically, it can be generated through the photooxidation of chrysene, particularly in the presence of a smectite clay []. This process highlights a potential pathway for this compound formation and its subsequent introduction into ecosystems.

Q4: What analytical methods are commonly used to characterize and quantify this compound?

A4: Researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) for both qualitative and quantitative analysis of this compound in environmental samples, such as particulate matter [, ]. This technique allows for the separation and identification of this compound from complex mixtures and provides information about its abundance.

Q5: How does the structure of this compound relate to its activity?

A5: Research indicates a structure-activity relationship for the estrogenic/antiestrogenic activities of PAQs like this compound []. Factors such as the length-to-breadth ratios of the molecule and the spatial arrangement of the carbonyl group appear to influence their interactions with the estrogen receptor. Specifically, this compound and 5,6-Chrysenequinone displayed the strongest antiestrogenic activities among the tested PAQs [].

Q6: What is the toxicological profile of this compound?

A6: Studies in a lupus-prone mouse model (FcgRIIb-/-) suggest that exposure to this compound can exacerbate lupus characteristics [, ]. This effect is attributed to the compound's ability to activate the AhR, leading to enhanced inflammatory responses in these mice []. While this research provides valuable insights, it's important to note that further studies are needed to fully elucidate the toxicological implications of this compound in various biological systems.

Q7: Has this compound been investigated in any in vitro or in vivo models?

A7: Yes, this compound has been investigated in both in vitro and in vivo settings. In vitro studies utilizing rat H4IIE cells demonstrated that this compound exhibits a strong potential to induce the expression of CYP1 family genes, similar to its parent PAH, dibenz[a,h]anthracene []. In vivo studies using a lupus-prone mouse model (FcgRIIb-/-) showed that administration of this compound worsened lupus severity, highlighting its potential to exacerbate autoimmune responses [, ]. These studies collectively underscore the biological activity of this compound and its relevance in understanding disease mechanisms.

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